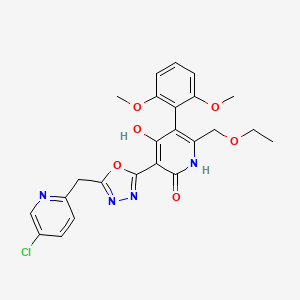
methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Vue d'ensemble
Description
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (MFP) is a chemical compound that is widely used in scientific research. It is a small molecule that is used in a variety of laboratory experiments, and its applications span a wide range of disciplines.
Applications De Recherche Scientifique
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is widely used in scientific research. It has been used in studies of enzyme inhibition, protein-ligand binding, and drug design. It has also been used in studies of the metabolism of drugs and other compounds, as well as in studies of the structure and function of proteins. In addition, methyl 2-(2-fluoro-4-nitrophenyl)propanoate has been used in studies of the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. It is believed that methyl 2-(2-fluoro-4-nitrophenyl)propanoate binds to the active site of the enzyme, preventing the enzyme from binding to its substrate. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
methyl 2-(2-fluoro-4-nitrophenyl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. In addition, methyl 2-(2-fluoro-4-nitrophenyl)propanoate has been shown to inhibit the activity of other enzymes, such as proteases and phosphatases, which can lead to changes in the structure and function of proteins. Finally, methyl 2-(2-fluoro-4-nitrophenyl)propanoate has been shown to have effects on the pharmacokinetics and pharmacodynamics of drugs, which can lead to changes in the absorption, distribution, metabolism, and excretion of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. In addition, it has a wide range of applications, making it useful for a variety of laboratory experiments. Finally, it has a wide range of biochemical and physiological effects, making it useful for studying the effects of drugs and other compounds on the body.
However, there are also some limitations to using methyl 2-(2-fluoro-4-nitrophenyl)propanoate in laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. In addition, its mechanism of action is not fully understood, which can limit its use in certain types of experiments.
Orientations Futures
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate has a wide range of potential future applications. It could be used in studies of the effects of drugs and other compounds on the body, as well as in studies of the metabolism of drugs and other compounds. In addition, it could be used in studies of the structure and function of proteins, as well as in studies of the pharmacokinetics and pharmacodynamics of drugs. Finally, it could be used in drug design and development, as well as in studies of enzyme inhibition and protein-ligand binding.
Propriétés
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-6(10(13)16-2)8-4-3-7(12(14)15)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUPLTYGEFAIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)
![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)




![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)

